Home > Products > Screening Compounds P70268 > 19-nor-Alfacalcidol
19-nor-Alfacalcidol -

19-nor-Alfacalcidol

Catalog Number: EVT-14897299
CAS Number:
Molecular Formula: C26H44O2
Molecular Weight: 388.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

19-nor-Alfacalcidol is a synthetic analog of vitamin D, specifically a derivative of alfacalcidol, which is itself a hydroxylated form of vitamin D3. This compound is notable for its potential therapeutic applications in various conditions related to calcium metabolism and bone health. As a member of the vitamin D family, it plays a crucial role in the regulation of calcium and phosphate in the body, influencing bone formation and maintenance.

Source

19-nor-Alfacalcidol is synthesized through chemical processes that modify the structure of vitamin D3. The compound can be derived from natural sources such as cholesterol or synthesized via various chemical methods that involve several reactions to achieve the desired molecular structure.

Classification

19-nor-Alfacalcidol falls under the classification of secosteroids, which are steroid derivatives that contain a broken ring structure. It is categorized as a vitamin D analog due to its structural similarities with naturally occurring vitamin D compounds.

Synthesis Analysis

Methods

The synthesis of 19-nor-Alfacalcidol involves several key steps:

  1. Starting Material: Vitamin D3 serves as the primary starting material.
  2. Chemical Reactions: The synthesis typically employs reactions such as Diels-Alder cycloaddition to remove undesired trans-isomer impurities and high-pressure liquid chromatography for purification.
  3. Purification: The final product is purified using preparative high-pressure liquid chromatography, achieving high purity levels (often above 99.5%) and good yields (approximately 40%) .

Technical Details

The synthesis can be summarized as follows:

  • Vitamin D3 undergoes esterification and subsequent reactions to form intermediates.
  • A series of purification steps are implemented to isolate 19-nor-Alfacalcidol from byproducts and impurities.
Molecular Structure Analysis

Structure

The molecular formula for 19-nor-Alfacalcidol is C_25H_36O_3. Its structure includes:

  • A secosteroid backbone, characteristic of vitamin D compounds.
  • Hydroxyl groups at specific positions that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 396.57 g/mol.
  • Key Functional Groups: Hydroxyl (-OH) groups at C-1 and C-25 positions, which are critical for receptor binding and biological activity.
Chemical Reactions Analysis

Reactions

19-nor-Alfacalcidol can participate in various chemical reactions that modify its structure or enhance its efficacy:

  1. Hydroxylation: This reaction introduces hydroxyl groups at specific positions, enhancing its activity as a vitamin D analog .
  2. Thermal Isomerization: Under certain conditions, the compound can undergo thermal isomerization, affecting its biological properties.

Technical Details

The synthesis often involves using catalysts like peroxygenases for selective hydroxylation, which allows for precise modifications at specific carbon positions without affecting other functional groups .

Mechanism of Action

The mechanism of action for 19-nor-Alfacalcidol primarily involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it initiates a cascade of genomic and non-genomic actions that lead to:

  1. Calcium Absorption: Enhances intestinal absorption of calcium.
  2. Bone Remodeling: Influences osteoblast and osteoclast activity, promoting bone mineralization.
  3. Gene Regulation: Modulates the expression of genes involved in calcium homeostasis and bone health .

Data

Studies indicate that 19-nor-Alfacalcidol exhibits similar or enhanced potency compared to other vitamin D analogs in activating VDR-dependent transcription .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under proper storage conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents during synthesis or modification processes.
Applications

Scientific Uses

19-nor-Alfacalcidol has several important applications in scientific research and clinical practice:

  1. Vitamin D Deficiency Treatment: Used in managing conditions related to vitamin D deficiency, particularly in patients with chronic kidney disease or malabsorption syndromes.
  2. Bone Health Research: Investigated for its effects on bone density and mineralization in osteoporosis models.
  3. Cancer Research: Explored for potential roles in cancer therapy due to its influence on cellular growth pathways and apoptosis .
Synthesis and Structural Optimization

Synthetic Methodologies for 19-nor-Vitamin D Analogs

Ring-Closing Metathesis in Steroidal Backbone Modification

Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the modified steroidal backbone of 19-nor-vitamin D analogs. This approach enables efficient closure of the A-ring while accommodating the absence of the C19 methyl group—a defining feature of 19-nor-secosteroids. A key synthetic route begins with vitamin D3 (cholecalciferol), which undergoes p-methylbenzenesulfonyl chloride (TsCl) substitution followed by sodium bicarbonate-mediated ring closure to yield a critical intermediate (ALFA-002) [1] [5]. Subsequent oxidation with tert-butyl hydrogen peroxide (tBuOOH) generates the alcohol ALFA-003, and acetic acid-mediated ring opening produces ALFA-004. Hydrolysis of this intermediate furnishes alfacalcidol, providing a scaffold amenable to 19-nor modification [1] [8]. The RCM approach significantly reduces synthetic steps compared to classical Wittig-based methodologies and enhances stereocontrol during ring formation, which is critical for preserving the bioactive conformation of vitamin D analogs [9].

Hydroxylation Strategies at Position 1α and 25

Position-specific hydroxylation is essential for biological activity in 19-nor-alecalcitol derivatives. The 1α-hydroxylation step is particularly challenging due to stereochemical constraints. Modern synthetic protocols employ diastereoselective epoxidation-hydrolysis sequences or microbial biotransformation to install the 1α-OH group with high fidelity. For 25-hydroxylation, metal-catalyzed oxidations (e.g., Pd-mediated C–H activation) demonstrate superior regioselectivity over traditional P450-dependent enzymatic methods [5] [10]. A comparative analysis revealed that late-stage 25-hydroxylation—performed after A-ring construction and side-chain assembly—yields higher regiopurity (∼92%) compared to early-stage functionalization (∼78%) [5]. This strategy capitalizes on the steric guidance provided by the intact secosteroid skeleton to direct oxidation to the C25 position, thereby minimizing undesired overoxidation byproducts.

Comparative Analysis of Nor-Secosteroid Synthesis Pathways

Two principal pathways dominate 19-nor-secosteroid synthesis: Julia-Kocienski olefination and classical Wittig approaches. The Julia-Kocienski method employs C2-symmetric A-ring ketones coupled to CD-ring phosphine oxide synthons, enabling precise stereocontrol during triene formation. This method achieves Z-isomer selectivity exceeding 15:1 for the C5–C6 double bond—crucial for VDR binding [9]. In contrast, Wittig reactions using ylide reagents afford E/Z mixtures (∼3:1), necessitating costly chromatographic separation. A recent innovation utilizes C2-alkoxy-substituted A-ring precursors (e.g., methoxy or benzyloxy groups) to modulate the stereochemical outcome during Julia coupling. Electron-donating C2 substituents enhance α-face selectivity by coordinating with the sulfone moiety in the transition state, thereby improving yield of the natural 7α-configured product [9].

Table 1: Comparative Efficiency of Synthetic Pathways for 19-nor-Secosteroids

MethodKey Reagent/Intermediate5,6-Z:E SelectivityOverall Yield
Julia-Kocienski olefinationC2-methoxy ketone + CD-synthon>15:132%
Wittig reactionPhosphine ylide3:118%
RCM-based synthesisALFA-002 intermediate>20:1*28%

*Post-isomerization [5] [9]*

Structure-Activity Relationship (SAR) Studies

Impact of 19-Nor Modification on Vitamin D Receptor (VDR) Affinity

The deletion of the 19-methyl group induces profound conformational changes in the vitamin D backbone, enhancing ligand flexibility and optimizing hydrophobic contacts within the VDR ligand-binding pocket (LBP). Crystallographic analyses reveal that 19-nor analogs adopt a 6-s-trans conformation more readily than their 19-methyl counterparts, positioning the 1α-OH group for optimal hydrogen bonding with His305 and Ser278 residues in hVDR [3] [8]. This rearrangement increases VDR binding affinity (Kd = 0.4 nM) compared to native calcitriol (Kd = 0.7 nM). Notably, 19-nor-alecalcitol derivatives with C2α-methoxy substitutions exhibit exceptional potency—26-fold higher than 1,25(OH)2D3 in HL-60 cell differentiation assays (ED50 = 0.38 nM) [9]. The C2α configuration proves critical: β-oriented substituents induce steric clashes with helix H6 of VDR, reducing transactivation efficacy by >90% compared to α-isomers [9].

Role of Side-Chain Conformation in Tissue-Specific Targeting

Side-chain architecture dictates tissue selectivity by modulating interactions with vitamin D-binding protein (DBP) and catabolic enzymes (e.g., CYP24A1). 19-Nor analogs featuring unsaturated side chains (e.g., 23-yne modifications) resist CYP24A1-mediated inactivation, prolonging their biological half-life in bone tissue [3] [9]. Conversely, oxygen-for-carbon substitutions at C22 (e.g., 22-oxacalcitriol/maxacalcitol) reduce DBP affinity by 200-fold, accelerating plasma clearance and restricting systemic calcium-elevating effects [3]. Molecular dynamics simulations demonstrate that nor-secosteroids with 24-homo extensions preferentially stabilize VDR-coactivator complexes in intestinal cells, while 26,27-cyclopropane derivatives favor coactivator recruitment in osteoblasts. This divergence arises from differential deformation of helix H12—a structural determinant of tissue-specific gene regulation [3] [9].

Table 2: Structural Modifications and Their Biological Consequences in 19-nor Analogs

Structural ModificationVDR Binding Affinity (% vs Calcitriol)CYP24A1 ResistanceTissue Selectivity Profile
None (19-nor-1α,25-(OH)₂D₃)142%LowBroad
C2α-methoxy260%ModerateBone > Intestine
23-yne98%HighImmune cells
22-oxa75%HighParathyroid glands

Data derived from [3] [9]

Properties

Product Name

19-nor-Alfacalcidol

IUPAC Name

5-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C26H44O2/c1-18(2)7-5-8-19(3)24-12-13-25-21(9-6-14-26(24,25)4)11-10-20-15-22(27)17-23(28)16-20/h10-11,18-19,22-25,27-28H,5-9,12-17H2,1-4H3/t19?,22?,23?,24?,25?,26-/m1/s1

InChI Key

NYQHPFXMRLDIFK-IBNJLFTJSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.